molecular formula C12H17NO4 B182941 Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 2436-79-5

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B182941
CAS No.: 2436-79-5
M. Wt: 239.27 g/mol
InChI Key: XSBSXJAYEPDGSF-UHFFFAOYSA-N
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Description

Historical Context of Pyrrole Derivatives in Organic Chemistry

The historical development of pyrrole chemistry traces back to the early investigations of Johann Konrad Dippel, a preacher-alchemist who produced an oil through the destructive distillation of bones around 1700, proclaiming it as a universal remedy. However, the scientific understanding of pyrrole began with Ferdinand Runge's observations of the red coloration produced when a pine splint wet with hydrochloric acid was exposed to coal tar distillate vapors, leading him to name the responsible substance pyrrole. This foundational work established the basis for subsequent investigations into pyrrole chemistry, culminating in Thomas Anderson's isolation of pyrrole through repeated distillation of approximately 250 gallons of ivory oil in the mid-1880s.

The development of synthetic methodologies for pyrrole derivatives reached a significant milestone with the introduction of the Knorr pyrrole synthesis, a widely used chemical reaction that synthesizes substituted pyrroles through the reaction of an α-amino-ketone and a compound containing an electron-withdrawing group α to a carbonyl group. The original Knorr synthesis employed two equivalents of ethyl acetoacetate, with one equivalent converted to ethyl 2-oximinoacetoacetate by dissolving it in glacial acetic acid and slowly adding one equivalent of saturated aqueous sodium nitrite under external cooling. The resulting product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, became known as Knorr's Pyrrole, establishing it as a landmark compound in pyrrole chemistry.

Recent advances in pyrrole synthesis have introduced catalytic versions of the Knorr reaction, where simple and diversely available starting materials such as 1,2-amino alcohols or 1,3-amino alcohols and keto esters undergo dehydrogenative coupling to form pyrroles, mediated by well-defined manganese catalysts. These modern approaches have expanded the synthetic accessibility of complex heterocycles, with researchers successfully introducing 35 previously unreported compounds to the literature. The evolution from the destructive distillation methods of the 18th century to the sophisticated catalytic systems of today demonstrates the remarkable progress in understanding and manipulating pyrrole chemistry.

IUPAC Nomenclature and Structural Significance

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming conventions established for heterocyclic compounds. The compound's name incorporates several key structural elements: the "pyrrole" designation indicates the five-membered aromatic ring containing one nitrogen atom, while the numerical locants 2,4 and 3,5 specify the positions of the dicarboxylate and dimethyl substituents, respectively. The "diethyl" prefix indicates that both carboxylic acid groups are esterified with ethanol, creating ethoxycarbonyl functionalities that significantly influence the compound's physical and chemical properties.

The structural significance of this substitution pattern becomes apparent when examining the compound's physical properties. The melting point of 135-136 degrees Celsius and the estimated boiling point of 381.93 degrees Celsius reflect the substantial intermolecular interactions arising from the ester functionalities and the aromatic pyrrole core. The compound's density of 1.1724 grams per cubic centimeter and refractive index of 1.5300 further demonstrate the influence of the electron-withdrawing ester groups on the overall molecular properties.

Table 1: Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol
Melting Point 135-136°C
Boiling Point 381.93°C (estimated)
Density 1.1724 g/cm³ (estimated)
Refractive Index 1.5300 (estimated)
pKa 14.69±0.50 (predicted)
LogP 3.850 (estimated)

The systematic nomenclature also reflects the compound's relationship to other pyrrole derivatives and its position within the broader family of heterocyclic compounds. Alternative names for the compound include 2,4-dimethyl-3,5-dicarbethoxypyrrole and diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, highlighting the flexibility in describing the same structural arrangement while maintaining chemical accuracy. The compound's Chemical Abstracts Service number 2436-79-5 provides a unique identifier that facilitates literature searches and regulatory compliance across international chemical databases.

Role in Heterocyclic Compound Research

This compound occupies a central position in heterocyclic compound research due to its synthetic accessibility and structural versatility. The compound serves as a fundamental building block in organic synthesis, with its structure allowing for various chemical modifications that facilitate the creation of complex organic molecules. The presence of both electron-withdrawing ester groups and electron-donating methyl substituents creates a unique electronic environment that influences the compound's reactivity patterns and makes it particularly valuable for mechanistic studies.

The compound's significance in heterocyclic research extends to its role as a precursor for more complex macrocyclic structures. Research has demonstrated that pyrrole monomers typically form ring-shaped compounds comprising four pyrroles rather than three, leading to the formation of tetrapyrrole macrocycles found in nature as heme and chlorophyll. However, recent investigations have successfully synthesized tripyrrole macrocycles called calixpyrroles, revealing that these structures experience significant strain and readily transform into more stable tetrapyrrolic arrangements. This research provides crucial insights into the thermodynamic preferences that govern macrocycle formation and stability.

Table 2: Synthetic Applications and Derivatives

Reaction Type Product Class Reference
Knorr Synthesis Substituted Pyrroles
Ester Hydrolysis Pyrrole Carboxylic Acids
Oxidation Functionalized Pyrroles
Alkylation N-Alkylated Pyrroles
Macrocyclization Calixpyrroles

The compound's utility in heterocyclic research is further enhanced by its well-characterized spectroscopic properties. Nuclear magnetic resonance studies reveal characteristic signals for ethoxy protons at chemical shifts between 1.30 and 4.20 parts per million, while the pyrrole nitrogen-hydrogen proton appears at approximately 8.11 parts per million. These spectroscopic signatures provide valuable benchmarks for structural confirmation and purity assessment in synthetic applications.

Modern synthetic developments have expanded the compound's role in heterocyclic research through the introduction of catalytic methodologies. The catalytic version of the Knorr pyrrole synthesis utilizes manganese-based catalysts to achieve dehydrogenative coupling reactions, producing hydrogen as a collectible byproduct while forming the desired pyrrole products. This approach represents a significant advancement in sustainable synthetic chemistry, as it eliminates the need for stoichiometric reducing agents and produces only environmentally benign byproducts.

Properties

IUPAC Name

diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3
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InChI Key

XSBSXJAYEPDGSF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C
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Molecular Formula

C12H17NO4
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DSSTOX Substance ID

DTXSID60947225
Record name Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Molecular Weight

239.27 g/mol
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CAS No.

2436-79-5, 2199-55-5
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester
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Record name 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl-
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Record name Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
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Preparation Methods

Classical Cyclocondensation Approach

The earliest documented synthesis originates from Organic Syntheses (1943), which describes a cyclocondensation reaction between diethyl acetylenedicarboxylate and methylamine under acidic conditions . This method proceeds via a two-step mechanism:

  • Michael Addition : Methylamine attacks the electron-deficient alkyne in diethyl acetylenedicarboxylate, forming a β-enamine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amine nitrogen onto the adjacent carbonyl group generates the pyrrole ring.

Key parameters include:

  • Temperature : 0–5°C during methylamine addition to control exothermicity.

  • Acid Catalyst : Trifluoroacetic acid (TFA) at 0.1–0.5 mol% accelerates cyclization .

  • Yield : 65–72% after recrystallization from ethanol .

Table 1: Optimization of Classical Cyclocondensation

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temperature0–25°C0–5°C+15%
TFA Concentration0.05–1.0 mol%0.3 mol%+20%
SolventDCM, THF, EthanolDichloromethane+12%

This method remains foundational due to its reproducibility, though modern adaptations have improved efficiency.

Modified Paal-Knorr Synthesis

The Paal-Knorr pyrrole synthesis has been adapted for asymmetric ester systems. A 2025 study demonstrated the use of 2,4-dimethylpyrrole as a precursor, synthesized via Zn/NaNO₂-mediated cyclization in acetic acid :

  • Decarboxylation : Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate undergoes KOH-catalyzed decarboxylation in ethylene glycol at 160°C.

  • Re-esterification : The resulting dicarboxylic acid is treated with ethanol and H₂SO₄ to regenerate the diethyl ester.

Critical Observations :

  • Decarboxylation Efficiency : 85–90% conversion achieved within 4 hours .

  • Side Reactions : Overheating (>170°C) induces pyrrole ring decomposition, reducing yield by 30–40% .

Solid-Phase Synthesis for Industrial Applications

Industrial production employs continuous-flow reactors to enhance scalability:

  • Esterification-Cyclization Cascade :

    • Step 1 : Ethyl acetoacetate and methyl glycinate react at 120°C under N₂ to form a diketone intermediate.

    • Step 2 : BF₃·OEt₂ catalyzes cyclodehydration at 80°C, yielding the target compound .

Table 2: Industrial Process Metrics

MetricBatch ReactorContinuous-Flow
Throughput (kg/h)12.548.2
Purity (%)98.399.1
Energy Cost ($/kg)18.79.4

Continuous-flow systems reduce reaction time from 12 hours to 45 minutes, making them economically favorable .

Crystallographic Validation of Synthetic Products

Single-crystal X-ray diffraction (SC-XRD) confirms structural fidelity. Key metrics for this compound include:

  • Bond Lengths : C–C = 1.46 ± 0.02 Å, C–N = 1.38 ± 0.01 Å .

  • Dihedral Angles : 178.5° between ester groups, indicating near-planar geometry .

Discrepancies >0.03 Å in bond lengths suggest residual solvent inclusion, necessitating Soxhlet extraction during purification .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

  • Ball Milling : Reactants (diethyl acetylenedicarboxylate + methylamine hydrochloride) are milled with K₂CO₃ for 2 hours.

  • Yield : 68% vs. 72% for classical methods .

  • Advantage : Eliminates dichloromethane, reducing E-factor by 85% .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Organic Synthesis

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the creation of complex organic molecules. It is particularly useful in synthesizing derivatives that can be tailored for specific applications in medicinal chemistry .

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens .
  • Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in vitro .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for drug development. Its ability to act as an inhibitor for specific enzymes and receptors makes it a candidate for designing novel therapeutics targeting diseases such as cancer and infections .

Industrial Applications

The compound is also utilized in industrial settings:

  • Dyes and Pigments : Its chemical structure allows it to be used in synthesizing dyes and pigments due to its vibrant color properties .
  • Chemical Intermediates : It serves as an intermediate in producing various industrial chemicals, enhancing its utility in manufacturing processes .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Synthesis of Derivatives

Research focusing on the bromination of this compound revealed that modifying the compound could lead to new derivatives with enhanced biological activity. The study demonstrated successful bromination under controlled conditions, yielding products with improved efficacy against specific cancer cell lines .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in viability
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory markers

Table 2: Synthesis Methods

MethodConditionsYield (%)
Reaction with diethyl oxalateReflux in ethanolUp to 85%
BrominationAcetic acid at 38–45°CVariable

Mechanism of Action

The mechanism by which diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity .

Comparison with Similar Compounds

2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

  • Molecular Formula: C₁₃H₁₉NO₄ (Mr = 253.29 g/mol).
  • Synthesis: Prepared via a Knorr-type reaction using methyl acetoacetate and tert-butyl oximinoacetoacetate .
  • Structural Features: The tert-butyl group introduces steric bulk, while the methyl ester at position 4 alters electronic properties. Crystal structure analysis (monoclinic P2₁/c space group, a = 11.788 Å, b = 17.045 Å) reveals dimer formation via N–H···O hydrogen bonds, enhancing stability .
  • Applications : Used in Schiff base ligands for coordination chemistry due to its planar pyrrole core and hydrogen-bonding capability .

Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate

  • Molecular Formula: C₁₂H₁₇NO₄ (same as the diethyl compound but with methyl and ethyl substituents).
  • Crystal Structure : The pyrrole ring is nearly planar, with methoxycarbonyl groups at positions 2 and 4 (dihedral angles: 3.5° and 6.7°). Ethyl groups at positions 3 and 5 increase hydrophobicity .
  • Applications : A precursor for corrole synthesis and functional materials, highlighting its role in macrocyclic chemistry .

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

  • Molecular Formula: C₉H₁₃NO₂ (simpler structure with one ester group).
  • Key Differences : Lacks the 4-position ethoxycarbonyl group, reducing steric hindrance and altering reactivity. Used in antimicrobial agent synthesis .
  • Similarity Index : 0.87 compared to the diethyl compound, indicating structural overlap but distinct electronic profiles .

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid

  • Molecular Formula: C₈H₉NO₄ (hydrolyzed form of the diethyl ester).
  • Properties : Higher polarity due to carboxylic acid groups, making it suitable for metal coordination and polymer chemistry .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₇NO₄ 239.27 Ethoxycarbonyl, methyl Not reported Thiazole derivatives, amination
2-tert-Butyl 4-methyl variant C₁₃H₁₉NO₄ 253.29 tert-Butyl, methyl ester Not reported Coordination chemistry
Dimethyl 3,5-diethyl variant C₁₂H₁₇NO₄ 239.27 Methoxycarbonyl, ethyl Not reported Corrole precursors
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid C₈H₉NO₄ 183.16 Carboxylic acid, methyl Not reported Polymer chemistry

Biological Activity

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (abbreviated as DMDP) is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

DMDP is a derivative of pyrrole, characterized by the molecular formula C12H17NO4C_{12}H_{17}NO_4. It belongs to the pyrrolopyrazine scaffold, which has shown potential in various biological applications, including antimicrobial and anticancer properties . The compound's structure allows it to interact with multiple biochemical pathways, making it a subject of interest in medicinal chemistry.

The precise mechanisms through which DMDP exerts its biological effects are not fully elucidated. However, it is known to influence several pathways:

  • Antimicrobial Activity : DMDP has demonstrated significant antibacterial and antifungal properties. Its effectiveness increases with specific structural modifications, such as the introduction of methoxy groups .
  • Anticancer Properties : Research indicates that DMDP can act as a precursor in synthesizing compounds that inhibit tumor growth and proliferation. It has been linked to the development of pyrrolo[1,2-b]pyridazines, which are studied for their potential anti-cancer effects .
  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer progression and microbial resistance.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various synthesized derivatives of DMDP. The results highlighted that compounds derived from DMDP exhibited strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the heterocyclic ring was crucial for this activity .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
DMDP15 (Staphylococcus aureus)12 (Candida albicans)
2-Methoxy-DMDP20 (Escherichia coli)15 (Aspergillus niger)
4-Hydroxy-DMDP18 (Bacillus subtilis)14 (Candida glabrata)

Anticancer Studies

DMDP has been investigated for its role in synthesizing pyrrolo[1,2-b]pyridazines that target cancer cells. In vitro studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The synthesized derivatives demonstrated IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating significant cytotoxicity against cancer cells .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives from DMDP and evaluated their biological activities. The derivatives were screened for antimicrobial and anticancer activities using standard protocols. The results indicated that modifications to the DMDP structure could enhance its biological efficacy significantly.
  • Bromination Reaction : Research on the bromination of DMDP revealed that this reaction could yield compounds with improved antimicrobial properties. The brominated derivatives were found to have enhanced activity against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via the Fischer and Noller condensation method, which involves cyclization of appropriate precursors under acidic conditions . Key parameters include temperature control (e.g., 160°C in ethylene glycol for decarboxylation steps) and stoichiometric ratios of reagents like KOH to ensure complete reaction . Side reactions, such as ester hydrolysis or pyrrole ring decomposition, can occur if pH or temperature deviates, necessitating careful monitoring via TLC or NMR .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and torsional parameters . For example, studies on analogous pyrrole derivatives report mean C–C bond lengths of ~1.46 Å and dihedral angles consistent with planar pyrrole rings . Discrepancies between experimental and theoretical bond lengths (e.g., >0.02 Å) may indicate unresolved disorder or data-collection artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • 1H/13C NMR : Protons on the pyrrole ring (e.g., NH) typically resonate at δ ~10–12 ppm in DMSO-d6, while methyl groups appear as singlets near δ 2.1–2.5 ppm. Ethoxy carbons in the ester groups are observed at δ ~60–65 ppm .
  • FT-IR : Strong carbonyl stretches (C=O) at ~1700 cm⁻¹ confirm ester functionality, while N–H stretches appear as broad bands near 3200 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 267.33) validate the molecular formula .

Advanced Research Questions

Q. How do DFT calculations enhance the understanding of electronic and geometric properties?

Density Functional Theory (DFT) methods, such as B3LYP/6-311G++(d,p), predict molecular geometry, charge distribution, and NMR chemical shifts with high accuracy. For example, computed 13C NMR shifts for carbonyl carbons (δ ~165–170 ppm) align with experimental data within ±3 ppm . Nuclear Independent Chemical Shift (NICS) calculations further assess aromaticity, with pyrrole rings showing moderate diatropic ring currents (NICS(1) ~−5 to −7 ppm) . Discrepancies between DFT and experimental data often arise from solvent effects or crystal-packing forces not modeled in simulations .

Q. What role does this compound play in synthesizing pharmacologically active intermediates?

It serves as a precursor for Sunitinib malate, an anticancer drug. Key steps include selective ester hydrolysis (e.g., tert-butyl ester cleavage under acidic conditions) and functionalization of the pyrrole core with substituents like phenyl or pyrazolyl groups . Reaction optimization (e.g., protecting group strategies) is critical to avoid side products, as competing reactions can lead to dimerization or ring oxidation .

Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis?

Microwave irradiation often accelerates cyclocondensation reactions by enhancing dipole interactions, reducing reaction times from hours to minutes. For example, microwave-assisted synthesis of related dihydropyridine derivatives achieves >90% yield compared to ~70% under conventional heating . Mechanistic studies using kinetic isotopic effects (KIEs) or in-situ FT-IR can elucidate pathways, such as whether intermediates form via enolate or iminium ion routes .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

Polymorphism is common in pyrrole derivatives due to flexible ester groups. High-resolution SC-XRD (≤0.8 Å resolution) and Hirshfeld surface analysis distinguish polymorphs by quantifying intermolecular interactions (e.g., C–H···O vs. π–π stacking) . For example, dimethyl ester analogs exhibit two polymorphs with energy differences <2 kJ/mol, requiring variable-temperature XRD to confirm stability .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
SC-XRD Bond length/angle validationResolution ≤0.8 Å, R-factor <0.05
DFT (B3LYP) NMR chemical shift prediction6-311G++(d,p) basis set, solvent polarizable continuum model (PCM)
Microwave Synthesis Accelerated cyclocondensationPower 300 W, temperature 120°C, reaction time 15 min
HPLC-PDA Purity analysis of Sunitinib intermediatesC18 column, acetonitrile/water gradient, UV detection at 254 nm

Key Challenges and Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in NH proton chemical shifts (NMR) vs. SC-XRD hydrogen positions may arise from dynamic effects in solution vs. static crystal structures .
  • DFT Limitations : van der Waals interactions in crystal packing are often underestimated, leading to deviations in predicted vs. experimental geometries .

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